molecular formula C7H6F3N3O2 B064505 N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 175277-21-1

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B064505
CAS No.: 175277-21-1
M. Wt: 221.14 g/mol
InChI Key: UFFBYIGPCGICNB-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine typically involves the nitration of a suitable pyridine precursor followed by methylation. One common method starts with 3-amino-5-(trifluoromethyl)pyridine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-5-(trifluoromethyl)pyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to improve yield and reduce reaction times. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

    Oxidation: The methylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Major Products

    Reduction: N-methyl-3-amino-5-(trifluoromethyl)pyridin-2-amine.

    Substitution: Products vary depending on the nucleophile used, such as N-methyl-3-nitro-5-(azidomethyl)pyridin-2-amine.

    Oxidation: N-methyl-3-nitroso-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis, particularly in the development of fluorinated compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making derivatives of this compound promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. It is also explored for use in materials science, particularly in the development of fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-5-(trifluoromethyl)pyridine: Lacks the methylamine group, making it less versatile in certain synthetic applications.

    N-methyl-3-nitro-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with different substitution pattern, which can affect its reactivity and applications.

    N-methyl-3-nitro-5-(difluoromethyl)pyridin-2-amine: Contains a difluoromethyl group instead of trifluoromethyl, leading to different chemical properties and reactivity.

Uniqueness

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro and methylamine groups provide sites for further chemical modification.

Properties

IUPAC Name

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBYIGPCGICNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379522
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-21-1
Record name N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-21-1
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Synthesis routes and methods

Procedure details

To a mixture of N-methyl-(5-trifluoromethyl-pyridin-2-yl)-amine (17.3 g) and sulfuric acid (100 ml), nitric acid (12.3 g) was added dropwise, and stirred with heating at 80° C. for 2 hours. The mixture was cooled to room temperature, and then the reaction mixture was poured into water. The precipitate was collected by filtration, washed with water, and dried under reduced pressure to give 18.8 g of N-methyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine.
Quantity
17.3 g
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reactant
Reaction Step One
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100 mL
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reactant
Reaction Step One
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12.3 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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